KN-62 is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a critical serine/threonine kinase in cellular signaling. It functions as an allosteric inhibitor by binding to the calmodulin-binding site on CaMKII, thereby preventing activation by the Ca2+/calmodulin complex. This mechanism is distinct from ATP-competitive inhibitors and prevents the autophosphorylation required for sustained kinase activity, making it a precise tool for dissecting CaMKII-dependent pathways. Notably, KN-62 does not inhibit CaMKII that has already been autophosphorylated.
Direct substitution of KN-62 with its close structural analog, KN-93, or other kinase inhibitors is inadvisable due to critical differences in off-target effects and, in some cases, potency. While both KN-62 and KN-93 inhibit CaMKII via the same mechanism, they exhibit distinct off-target profiles, particularly concerning ion channels. For instance, KN-93 is known to have direct effects on L-type Ca2+ channels, an activity that necessitates the use of its inactive analog, KN-92, as a control to parse CaMKII-dependent effects from off-target artifacts. Furthermore, KN-62 has a well-documented potent antagonistic effect on the P2X7 receptor (IC50 ≈ 15 nM), an activity not typically highlighted for KN-93 and a crucial consideration in immunological or neurological studies. Failure to account for these specific secondary activities can lead to misinterpretation of experimental results and compromise reproducibility, making comparator selection a critical parameter for procurement.
KN-62 demonstrates potent, reversible inhibition of CaMKII isolated from rat brain with a reported inhibition constant (Ki) of 0.9 µM. This potency is in the same range as its widely used analog KN-93, which has a reported Ki of 0.37 µM. This establishes KN-62 as an effective tool for achieving significant CaMKII inhibition at low micromolar concentrations in biochemical assays.
| Evidence Dimension | Inhibition Constant (Ki) vs. CaMKII |
| Target Compound Data | 0.9 µM (KN-62) |
| Comparator Or Baseline | KN-93: 0.37 µM |
| Quantified Difference | KN-93 is approximately 2.4x more potent in this specific assay, but both are in the sub-micromolar to low-micromolar range. |
| Conditions | In vitro kinase assay using isolated rat brain CaMKII. |
Provides a quantitative baseline for dose-selection and confirms that KN-62's primary target potency is comparable to the most common in-class substitute, shifting the procurement decision to other factors like selectivity and mechanism.
Beyond its primary target, KN-62 is a potent non-competitive antagonist of the purinergic P2X7 receptor, with an IC50 of approximately 15 nM. This is significantly more potent than its inhibition of CaMKII (IC50 = 900 nM). This secondary activity is a critical procurement differentiator from other CaMKII inhibitors like STO-609, which targets the upstream kinase CaMKK and has a very high IC50 (>10 µg/mL) against CaMKII itself, indicating a completely different selectivity profile. This makes KN-62 unsuitable for studies where P2X7 signaling is active but ideal for studies requiring co-inhibition or where P2X7 is not a concern.
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | vs. P2X7 Receptor: 15 nM; vs. CaMKII: 900 nM |
| Comparator Or Baseline | STO-609 vs. CaMKII: >10 µg/mL (~13.8 µM, based on MW of 721.84 for KN-62 for scale) |
| Quantified Difference | KN-62 is ~60-fold more potent against the P2X7 receptor than against its primary target, CaMKII. |
| Conditions | Cell-based and in vitro assays for P2X7 antagonism and CaMKII inhibition. |
This dual activity profile is a critical selection factor; a researcher must either require P2X7 inhibition or work in a system where this potent off-target effect will not confound the results, directly impacting experimental design and compound choice.
KN-62 inhibits CaMKII by competing with Ca2+/Calmodulin, not with ATP. This allosteric mechanism is a key processability and experimental design differentiator from the vast majority of kinase inhibitors, which are ATP-competitive. A critical consequence is that KN-62 does not inhibit CaMKII that is already active through autophosphorylation. This allows researchers to specifically block the initial Ca2+/CaM-dependent activation step without affecting the activity of kinase molecules that have already become autonomously active, a level of precision not achievable with ATP-competitive inhibitors.
| Evidence Dimension | Mechanism of Inhibition |
| Target Compound Data | Allosteric: Competitive with Ca2+/Calmodulin |
| Comparator Or Baseline | Typical Kinase Inhibitors (e.g., many targeting CaMKK like STO-609): Competitive with ATP |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | Standard in vitro kinase assays. |
For experiments designed to distinguish between the initial activation of CaMKII and its subsequent autonomous activity, this specific allosteric mechanism makes KN-62 a necessary tool over ATP-competitive alternatives.
For studies aiming to specifically block the initial activation of CaMKII by Ca2+/Calmodulin without affecting downstream catalytic activity from already-autophosphorylated enzyme. The allosteric, CaM-competitive mechanism of KN-62 is essential here, whereas an ATP-competitive inhibitor would block both pools of active enzyme indiscriminately.
In research areas such as neuroinflammation, neuropathic pain, or certain immune responses where both CaMKII and the P2X7 receptor are implicated. The dual-potency profile of KN-62 allows for the simultaneous modulation of both targets, a unique feature compared to more selective CaMKII inhibitors like KN-93 or mechanistically different ones like STO-609.
When studying CaMKII in cell types that do not heavily rely on voltage-gated ion channels for signaling. This minimizes the risk of confounding results from the known off-target effects of related compounds like KN-93 on ion channels, potentially simplifying the experimental interpretation.